Bienvenue dans la boutique en ligne BenchChem!

Urolinin

Peptide stability Urotensin-II receptor Plasma half-life

Urolinin (nWWK-Tyr(3-NO₂)-Abu) is the first high-potency linear urotensin-II receptor (UT) agonist, engineered to eliminate the synthetic complexity of cyclic U-II while delivering an EC₅₀ of 4.75 nM. Its 1319-minute plasma half-life—a 6.3-fold improvement over endogenous U-II (~209 min)—directly mitigates ligand depletion artifacts in extended time-course assays. With ~2,200-fold selectivity over SSTR1, Urolinin minimizes confounding off-target effects in cardiovascular and CNS tissues co-expressing somatostatin receptors. As a validated SAR benchmark, it supplies reproducible reference metrics for novel linear UT agonist development. Researchers select Urolinin for chronic signaling, receptor internalization kinetics, and gene expression studies where cyclic U-II instability compromises data integrity.

Molecular Formula C45H55N11O11
Molecular Weight 926.001
Cat. No. B1150187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrolinin
SynonymsUrolinin;  nWWK-Tyr(3-NO2)-Abu.; (2S,5S,8S,11S,14S,17R)-11,14-bis((1H-indol-3-yl)methyl)-17,19-diamino-8-(4-aminobutyl)-2-ethyl-5-(4-hydroxy-3-nitrobenzyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15-pentaazanonadecanoic acid
Molecular FormulaC45H55N11O11
Molecular Weight926.001
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Urolinin Procurement Guide: A Linear Urotensin-II Receptor Agonist with Quantified Potency and Metabolic Stability


Urolinin (nWWK-Tyr(3-NO2)-Abu) is a linear hexapeptide that functions as a potent agonist of the urotensin-II receptor (UT). Identified through a comprehensive structure-activity relationship study of 209 U-II variants, it represents the first high-potency linear U-II analogue [1]. Urolinin activates the UT receptor with a measured EC50 of 4.75 nM and exhibits a metabolic stability half-life of 1319 minutes in plasma stability assays, a 6.3-fold improvement over the endogenous cyclic peptide U-II .

Why Urolinin Cannot Be Replaced by Generic Urotensin-II or Other Peptide Agonists


Endogenous urotensin-II is a cyclic disulfide-bridged undecapeptide with a reported EC50 ranging from approximately 10 to 50 nM depending on assay conditions and species [1]. However, the cyclic structure imposes synthetic complexity and conformational constraints that limit its utility as a pharmacological tool [2]. Urolinin's linear hexapeptide architecture eliminates the disulfide bridge while preserving low-nanomolar potency [1]. More critically, wild-type U-II exhibits poor metabolic stability with a plasma half-life of approximately 209 minutes under identical assay conditions, whereas Urolinin demonstrates a half-life of 1319 minutes, representing a 6.3-fold enhancement . This quantitative difference in stability precludes simple interchangeability and directly impacts experimental design requiring sustained receptor activation.

Urolinin Quantitative Differentiation Evidence: Head-to-Head Performance Data


Urolinin vs. Wild-Type U-II: 6.3-Fold Improvement in Metabolic Stability

In a comparative plasma stability assessment, Urolinin exhibited a metabolic half-life of 1319 minutes, compared to 209 minutes for wild-type cyclic U-II under identical experimental conditions [1]. This 6.3-fold enhancement in stability is directly quantified from the same study and assay system.

Peptide stability Urotensin-II receptor Plasma half-life Metabolic degradation

Urolinin Potency: EC50 of 4.75 nM at the Urotensin-II Receptor

Urolinin activates the human urotensin-II receptor (UT) with an EC50 of 4.75 nM as determined by a cell-based calcium mobilization assay . While wild-type U-II potency is reported in the 10-50 nM range across literature, this study established that Urolinin achieves comparable or improved potency despite its linear architecture lacking the disulfide bridge constraint present in the endogenous ligand [1].

GPCR agonism Calcium mobilization Receptor pharmacology Urotensin-II

Urolinin Selectivity Profile: Off-Target Activity at Somatostatin Receptors

In selectivity profiling, Urolinin exhibited an IC50 of 10,470 nM at the somatostatin receptor type 1 (SSTR1) as measured by competitive binding assay [1]. This corresponds to an approximately 2,200-fold selectivity window relative to its UT receptor EC50 (4.75 nM), establishing a substantial margin for UT-specific signaling studies.

Receptor selectivity Somatostatin receptors Cross-reactivity GPCR profiling

Linear Architecture: First High-Potency Linear U-II Analogue

Urolinin (nWWK-Tyr(3-NO2)-Abu) is identified as the first high-potency linear analogue of urotensin-II, derived from a systematic SAR study of 209 U-II variants and 33 additional short linear sequences [1]. This linear architecture eliminates the requirement for oxidative folding to form the disulfide bridge present in wild-type U-II, simplifying synthetic production and reducing batch-to-batch variability.

Peptide synthesis Linear peptides Disulfide bridge Structure-activity relationship

Urolinin Application Scenarios Supported by Quantitative Evidence


Prolonged UT Receptor Activation in In Vitro Signaling Studies

In experimental designs requiring sustained urotensin-II receptor activation over extended time courses, Urolinin's 1319-minute metabolic stability (6.3-fold greater than wild-type U-II) mitigates ligand depletion artifacts. This property is particularly relevant for assays measuring downstream gene expression, receptor internalization kinetics, or chronic signaling endpoints where peptide degradation would otherwise confound interpretation [1].

UT Receptor Pharmacology Without Somatostatin Receptor Interference

For studies isolating UT receptor-specific signaling pathways, Urolinin's ~2,200-fold selectivity window over SSTR1 reduces the risk of confounding off-target effects. This is especially valuable in tissues co-expressing UT and somatostatin receptor subtypes, such as cardiovascular and central nervous system preparations [1].

Peptide Structure-Activity Relationship (SAR) Reference Compound

Urolinin serves as a validated reference standard for linear peptide UT agonists in SAR campaigns. Its well-characterized EC50 (4.75 nM) and stability profile (1319 min) provide benchmark metrics against which novel linear analogues can be quantitatively compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urolinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.